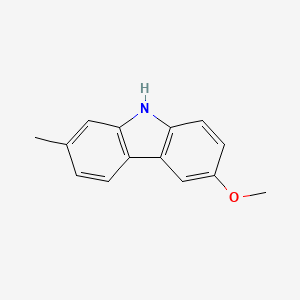![molecular formula C10H20N2O4S B13418527 N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium](/img/structure/B13418527.png)
N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium is a chemical compound with the molecular formula C10H20N2O4S and a molecular weight of 264.34 g/mol. This compound is known for its unique structural features, which include a sulfonyl group, an ethylaminium group, and a propenyloxycarbonyl group. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium involves several steps. . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.
In industrial production, the synthesis is scaled up using similar reaction pathways but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Analyse Chemischer Reaktionen
N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyloxycarbonyl group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activities. The propenyloxycarbonyl group can undergo hydrolysis, releasing active intermediates that can modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium can be compared with similar compounds such as:
N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]methanaminium: This compound has a similar structure but with a methanaminium group instead of an ethanaminium group.
N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]propanaminium: This compound has a propanaminium group, which affects its reactivity and biological activity.
N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]butanaminium: This compound has a butanaminium group, leading to differences in its chemical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
Eigenschaften
Molekularformel |
C10H20N2O4S |
|---|---|
Molekulargewicht |
264.34 g/mol |
IUPAC-Name |
1-prop-2-enoxy-N-(triethylazaniumyl)sulfonylmethanimidate |
InChI |
InChI=1S/C10H20N2O4S/c1-5-9-16-10(13)11-17(14,15)12(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3 |
InChI-Schlüssel |
HQJBVKYKODXQQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


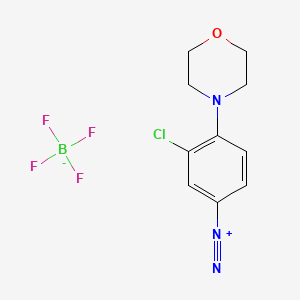


![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)
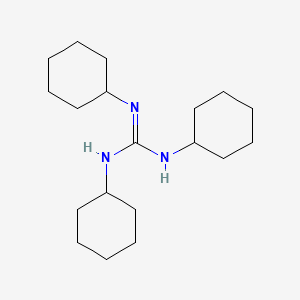

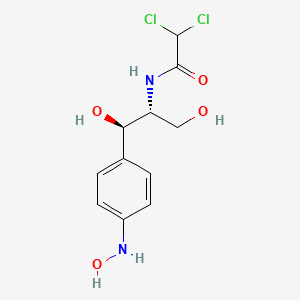
![[3-acetyloxy-2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate](/img/structure/B13418495.png)
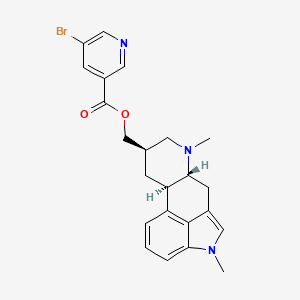
![1,4-Dichloro-2-[(chloromethyl)thio]-benzene](/img/structure/B13418502.png)
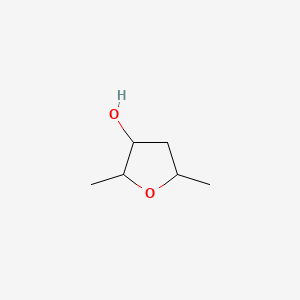
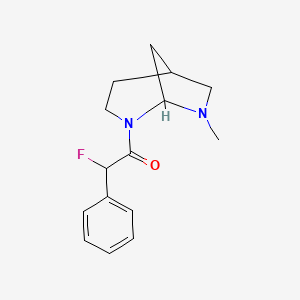
![2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile](/img/structure/B13418515.png)
